6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 885270-99-5
VCID: VC3272662
InChI: InChI=1S/C12H10Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1
Molecular Formula: C12H10Cl2O3
Molecular Weight: 273.11 g/mol

6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester

CAS No.: 885270-99-5

Cat. No.: VC3272662

Molecular Formula: C12H10Cl2O3

Molecular Weight: 273.11 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester - 885270-99-5

Specification

CAS No. 885270-99-5
Molecular Formula C12H10Cl2O3
Molecular Weight 273.11 g/mol
IUPAC Name ethyl 6,8-dichloro-2H-chromene-3-carboxylate
Standard InChI InChI=1S/C12H10Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h3-5H,2,6H2,1H3
Standard InChI Key JMSVJTTYAKYOSL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1
Canonical SMILES CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1

Introduction

Chemical Properties and Structure

Basic Chemical Identifiers

6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester is defined by its molecular formula C12H10Cl2O3 and has a molecular weight of 273.11 g/mol . The compound is systematically named as ethyl 6,8-dichloro-2H-chromene-3-carboxylate according to IUPAC nomenclature . Alternative names include 2H-1-Benzopyran-3-carboxylic acid, 6,8-dichloro-, ethyl ester, which highlights its benzopyran core structure .

The structural arrangement consists of a chromene scaffold (benzene ring fused to a pyran ring) with two chlorine atoms at positions 6 and 8, creating a distinct substitution pattern that influences its chemical reactivity and potential biological interactions. The ethyl carboxylate group at position 3 introduces an additional functional handle for potential modifications or metabolic transformations.

Structural Comparison with Related Compounds

It is important to distinguish 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester from structurally similar compounds, particularly its chroman counterpart, 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester (CAS: 885271-53-4) . The primary structural difference lies in the pyran ring: the chromene derivative contains a double bond between positions 2 and 3, while the chroman derivative has a fully saturated pyran ring . This seemingly minor difference significantly affects the compound's chemical reactivity, three-dimensional conformation, and potential biological activities.

Property6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
CAS Number885270-99-5885271-53-4
Molecular FormulaC12H10Cl2O3C12H12Cl2O3
Molecular Weight273.11 g/mol275.12 g/mol
Structural FeatureContains double bond in pyran ringFully saturated pyran ring

Synthesis and Preparation

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Last Updated
Alichem885270995Ethyl 6,8-dichloro-2H-chromene-3-carboxylate5g$551.252021-12-16
ChemenuCM1622836,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester 95%5g$6092021-12-16
CrysdotCD11033497Ethyl 6,8-dichloro-2H-chromene-3-carboxylate 95+%5g$6452021-12-16

The relatively high cost per gram (ranging from approximately $110-$130 per gram) indicates that this compound is a specialty chemical, likely produced in limited quantities for specific research applications . The price differences between suppliers may reflect variations in purity, synthesis methods, or supply chain efficiencies.

Global Market Presence

According to available supplier information, companies such as Shanghai zhigan biotechnology co., LTD and Shanghai Amico Chemicals Co. LTD are among the global suppliers of this compound . The limited number of suppliers suggests that the market for this specific compound remains specialized, catering primarily to research institutions and pharmaceutical development companies rather than large-scale industrial applications.

Biological Activities

Structure-Activity Relationships

Future Research Directions

Advanced Synthetic Methodologies

Future research could focus on developing more efficient and stereoselective synthetic routes for 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester. Innovations in asymmetric synthesis could overcome the challenges associated with producing racemic mixtures, potentially leading to more cost-effective production of desired optical isomers with enhanced biological activities.

Expanded Applications Exploration

Given the diverse potential applications of chromene derivatives, further investigation into the specific utilities of 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester could reveal new opportunities in drug discovery, agrochemicals, and materials science. Structure-activity relationship studies could guide the development of optimized analogs with enhanced properties for specific applications.

Biological Mechanism Investigation

More detailed studies on the biological activities and mechanisms of action of 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester and its metabolites would provide valuable insights for its potential therapeutic applications. This could include investigations into specific molecular targets, signaling pathways, and structure-activity relationships to better understand its potential medicinal value.

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